tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate

Overview

Description

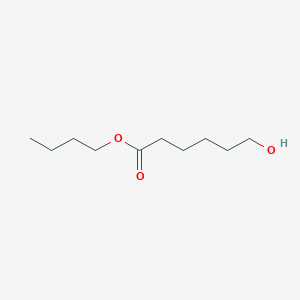

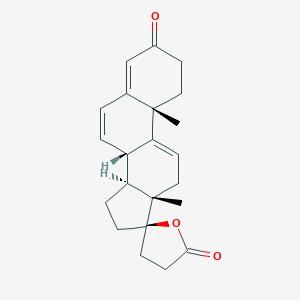

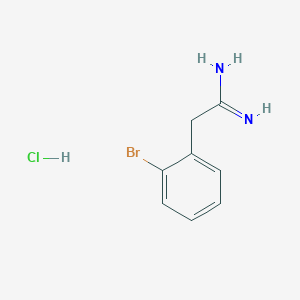

“tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H25NO3 and a molecular weight of 291.39 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate” includes a piperazine ring with a tert-butyl ester group and a phenyl ring with a hydroxymethyl group . The molecule has a total of 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 452.0±45.0 °C at 760 mmHg, and a flash point of 227.2±28.7 °C . It has a molar refractivity of 81.3±0.3 cm³ and a polarizability of 32.2±0.5 x 10^-24 cm³ . The compound has a polar surface area of 53 Ų and a molar volume of 253.8±3.0 cm³ .Scientific Research Applications

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate: , also known as TERT-BUTYL 4-[4-(HYDROXYMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE, is a compound with several scientific research applications. Below are some of the unique applications across different fields:

PROTAC Development

This compound serves as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed for targeted protein degradation. This application is crucial in the field of drug discovery and development .

Synthesis of Organic Compounds

It acts as a building block or intermediate in the synthesis of various novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biologically Active Compounds

The compound is used as an intermediate in the synthesis of biologically active compounds such as crizotinib, which is an important drug used in cancer therapy .

Mechanism of Action

- ChemSpider: tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate

- Ambeed: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Sigma-Aldrich: tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Safety and Hazards

The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKYXTXYWJKTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383730 | |

| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate | |

CAS RN |

158985-37-6 | |

| Record name | 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158985-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)